molecular formula C12H9FN2O2 B13872557 4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide

4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B13872557
M. Wt: 232.21 g/mol
InChI Key: DVRQOFQKQTZCMZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide is a chemical compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzamide structure, which is further connected to a 2-oxo-1,2-dihydropyridin-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methyl-N-(2-oxo-1,2-dihydropyridin-4-yl)benzamide: Similar structure with a methyl group instead of a hydrogen atom.

    4-chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide: Contains a chlorine atom instead of a fluorine atom.

    N-(2-oxo-1,2-dihydropyridin-3-yl)-4-trifluoromethylbenzamide: Features a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

The uniqueness of 4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide lies in its specific fluorine substitution, which can impart distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C12H9FN2O2/c13-9-5-3-8(4-6-9)11(16)15-10-2-1-7-14-12(10)17/h1-7H,(H,14,17)(H,15,16)

InChI Key

DVRQOFQKQTZCMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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